
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid, also known as HMBP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. HMBP is a derivative of pyrrolidine-3-carboxylic acid, which is a naturally occurring amino acid.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cell proliferation. 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a transcription factor involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects, including the inhibition of COX-2 activity, the activation of PPARγ, and the induction of apoptosis (programmed cell death) in cancer cells. 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid in lab experiments is its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research involving 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid, including the development of more potent and selective derivatives, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid in clinical settings.
Métodos De Síntesis
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of 2-hydroxy-5-methylbenzoic acid with pyrrolidine-3-carboxylic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful control of temperature and reaction time. The resulting product is purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has been used in various scientific research applications, including as a molecular probe for studying protein-ligand interactions, as a building block for the synthesis of novel compounds, and as a potential therapeutic agent for various diseases. 1-(2-Hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
1-(2-hydroxy-5-methylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-8-2-3-11(15)10(6-8)12(16)14-5-4-9(7-14)13(17)18/h2-3,6,9,15H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGOVMIUPVPNWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)N2CCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

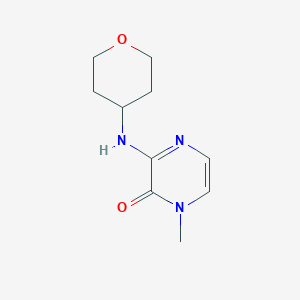
![2-[(4-Cyclopropyl-3-oxopyrazin-2-yl)amino]acetic acid](/img/structure/B7568665.png)
![[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B7568685.png)
![4-[1-Hydroxy-2-(1,4-oxazepan-4-yl)ethyl]benzonitrile](/img/structure/B7568690.png)
![3-[(3-Hydroxypyrrolidin-1-yl)sulfonylmethyl]benzoic acid](/img/structure/B7568699.png)
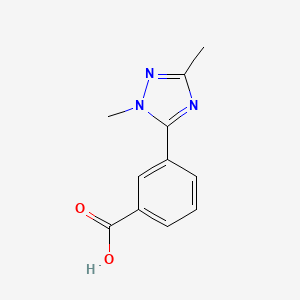
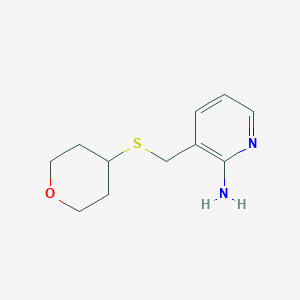
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7568719.png)
![4-[(6-Methylpyridin-3-yl)methylsulfamoyl]butanoic acid](/img/structure/B7568731.png)
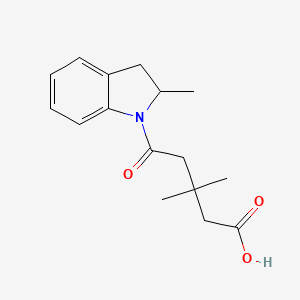

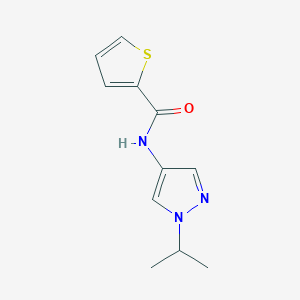

![1-(4-Chlorophenyl)-3-[3-methoxypropyl(methyl)amino]propan-1-one](/img/structure/B7568776.png)